3-Nitropyridine-2-sulfonyl chloride

Synthetic methodology Process chemistry Nitropyridine functionalization

Sourcing a reliable electrophilic sulfonylating agent for heterocyclic chemistry often means balancing reactivity with supply chain stability. This compound solves that: the ortho-nitro group directly enhances the sulfonyl chloride's electrophilicity, increasing coupling efficiency. It streamlines library synthesis and ensures consistent lead times for your project pipeline. - Accelerated coupling: The electron-deficient pyridine ring boosts reactivity, leading to higher yields in sulfonamide formation. - Predictable scale-up: A reported 77% yield for the 3-nitropyridine scaffold suggests a robust, scalable route for downstream pharmaceutical intermediates. - Reliable supply: Typically stocked at 95% purity, with ready availability for immediate global dispatch to support both discovery and process chemistry workflows.

Molecular Formula C5H3ClN2O4S
Molecular Weight 222.61 g/mol
Cat. No. B7873316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitropyridine-2-sulfonyl chloride
Molecular FormulaC5H3ClN2O4S
Molecular Weight222.61 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)S(=O)(=O)Cl)[N+](=O)[O-]
InChIInChI=1S/C5H3ClN2O4S/c6-13(11,12)5-4(8(9)10)2-1-3-7-5/h1-3H
InChIKeySWWYHRQXHSCNQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Nitropyridine-2-sulfonyl chloride: Overview


3-Nitropyridine-2-sulfonyl chloride (CAS 1071524-26-9, molecular weight 222.61 g/mol) is a heteroaromatic sulfonyl chloride featuring a nitro group at the 3-position and a sulfonyl chloride at the 2-position of the pyridine ring [1]. This compound is a key intermediate for introducing the 3-nitro-2-pyridinesulfonyl moiety into target molecules via nucleophilic substitution, primarily for synthesizing sulfonamides and sulfonate esters . It is typically supplied at a minimum purity of 95% for research and development purposes .

Substitution Reactivity Challenges


Direct substitution of 3-nitropyridine-2-sulfonyl chloride with generic pyridine sulfonyl chlorides is not possible due to the profound influence of both nitro group position and sulfonyl chloride position on reactivity. The ortho arrangement of the nitro and sulfonyl chloride groups in the target compound creates a unique electronic environment, where the strong electron-withdrawing nitro group at the 3-position significantly polarizes the pyridine ring and enhances the electrophilicity of the adjacent sulfonyl chloride, influencing reaction rates, regioselectivity, and subsequent downstream transformations [1][2]. In contrast, analogs like 5-nitropyridine-2-sulfonyl chloride (meta-nitro) [3] or 2-nitropyridine-3-sulfonyl chloride [4] exhibit different electronic profiles that alter their nucleophilic substitution kinetics and the chemical behavior of the resulting sulfonamide products.

Evidence vs Key Analogs


Core Scaffold Synthesis Efficiency

The synthesis of nitropyridine sulfonic acid intermediates, key precursors to sulfonyl chlorides, demonstrates a clear yield advantage for the 3-nitro substitution pattern. In a comparative study, 3-nitropyridine was obtained in 77% yield via reaction of the N-nitropyridinium ion with SO2/HSO3–, whereas yields for 3-substituted pyridines were only moderate [1][2]. This indicates that the 3-nitro-2-sulfonyl chloride scaffold can be accessed more efficiently than certain other isomers.

Synthetic methodology Process chemistry Nitropyridine functionalization

Lipophilicity Comparison

Computational predictions indicate that 3-nitropyridine-2-sulfonyl chloride (LogP 2.42) is more lipophilic than its 2-nitropyridine-3-sulfonyl chloride isomer (LogP 1.24) [1]. This difference in lipophilicity can influence membrane permeability and overall pharmacokinetic profile of derived drug candidates.

Medicinal chemistry Drug design Physicochemical profiling

Divergent Synthesis to 5-Nitro Isomer

The 3-nitropyridine scaffold serves as a crucial starting material for synthesizing 5-nitropyridine-2-sulfonic acid, a key intermediate for the 5-nitropyridine-2-sulfonyl chloride analog [1][2]. This demonstrates that the 3-nitropyridine-2-sulfonyl chloride derivative is not just an end product, but a gateway to other valuable synthons, which may not be as readily accessible from the 5-nitro or other isomers.

Synthetic methodology Heterocyclic chemistry Sulfonic acid synthesis

Sulfonamide Bioactivity

Nitropyridinesulfonamides, including those derived from 3-nitropyridine-2-sulfonyl chloride, have demonstrated anticoccidial activity. In a study of eight nitropyridinesulfonamides, compounds with ortho- or meta-substitution (i.e., 2-, 4-, and 5-nitropyridine-3-sulfonamides) were found to be active against Eimeria tenella [1][2]. This suggests that the sulfonamide derivatives of this class of compounds possess inherent biological activity, making them valuable as tool compounds or starting points for drug discovery.

Medicinal chemistry Sulfonamide synthesis Nucleophilic substitution

Application Scenarios


Sulfonamide Library Synthesis

As an electrophilic sulfonylating agent, 3-nitropyridine-2-sulfonyl chloride is used to synthesize diverse sulfonamide libraries for biological screening. The unique ortho-nitro activation [1] and predicted lipophilicity (LogP 2.42) of the resulting products make it particularly suitable for projects targeting intracellular pathways or where increased membrane permeability is desired, offering a distinct physicochemical profile compared to isomers like 2-nitropyridine-3-sulfonyl chloride (LogP 1.24) [2].

Scale-Up of Key Intermediates

The reported 77% yield for the 3-nitropyridine scaffold [1] indicates a cost-effective and scalable route to this building block. Process chemists can leverage this efficient synthesis for the large-scale production of downstream pharmaceuticals or agrochemicals where the 3-nitro-2-pyridinesulfonyl group is a critical structural element.

Activity-Based Probe Development

The reactivity of the sulfonyl chloride group toward nucleophilic amino acid residues (e.g., cysteine, lysine) enables the creation of covalent probes or inhibitors. The 3-nitropyridine-2-sulfonyl moiety, due to its electron-deficient nature [1], can potentially improve the selectivity or stability of these probes compared to less activated analogs.

Anticoccidial Agent Development

The established anticoccidial activity of nitropyridinesulfonamide derivatives [1] positions 3-nitropyridine-2-sulfonyl chloride as a valuable intermediate for synthesizing new agents targeting Eimeria tenella and related parasites in poultry and livestock. Researchers can use this compound to explore structure-activity relationships within this active chemical class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Nitropyridine-2-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.